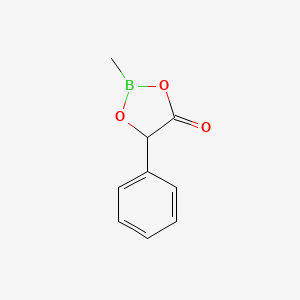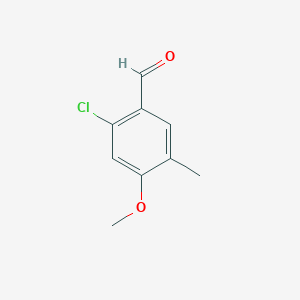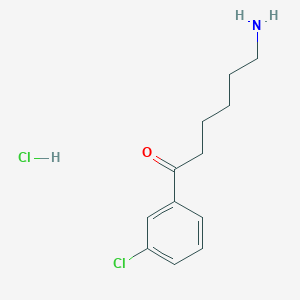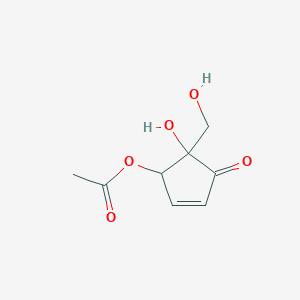![molecular formula C4H3N5OS B13943335 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one CAS No. 20085-44-3](/img/structure/B13943335.png)
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one is a heterocyclic compound that belongs to the class of triazolotriazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide . The reaction conditions often include stirring the reaction mixture at room temperature for an extended period, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N-3 nitrogen atom using reagents like allyl bromide or bromoethane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Oxidation and Reduction:
Major Products Formed
Alkylation Products: Alkylated derivatives at the N-3 position of the triazolotriazine ring.
Applications De Recherche Scientifique
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one has several scientific research applications:
Medicinal Chemistry: The compound’s structural similarity to purines makes it a potential scaffold for designing biologically active molecules, including antiviral and anticancer agents.
Materials Science: The unique electronic properties of the triazolotriazine ring system make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and nucleic acid binding due to its heterocyclic structure.
Mécanisme D'action
The mechanism of action of 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one involves its interaction with biological targets, such as enzymes and nucleic acids. The compound’s heterocyclic structure allows it to mimic natural nucleobases, enabling it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones: These compounds share a similar triazolotriazine core and have been studied for their antiviral properties.
5,7-diamino[1,2,4]triazolo[1,2-a][1,3,5]triazin-7-ones:
Uniqueness
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one is unique due to the presence of the sulfanylidene group, which can impart distinct electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
20085-44-3 |
|---|---|
Formule moléculaire |
C4H3N5OS |
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one |
InChI |
InChI=1S/C4H3N5OS/c10-4-8-3(11)7-2-5-1-6-9(2)4/h1H,(H2,5,6,7,8,10,11) |
Clé InChI |
UTKCQXSWJWRQDU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC(=S)NC(=O)N2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


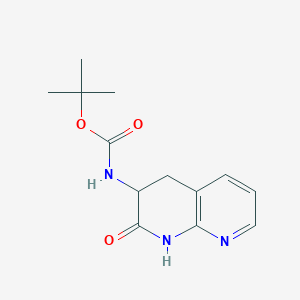
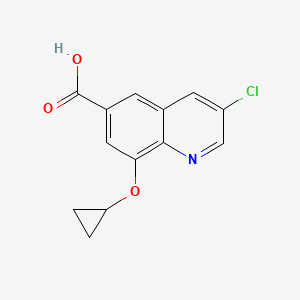


![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
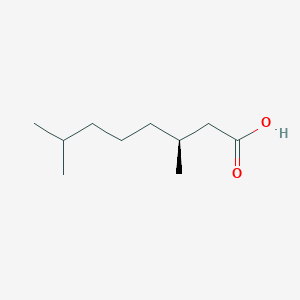
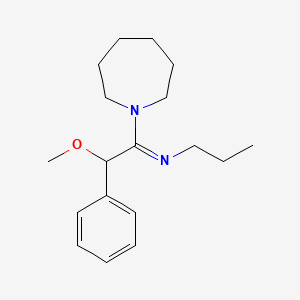
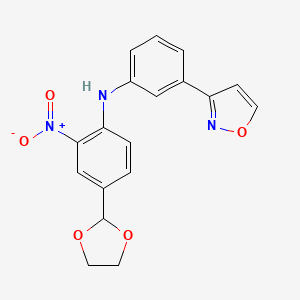
![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)

